Cas no 2137750-10-6 (5-Isothiazolemethanamine, 4-bromo-N-(2-methylbutyl)-)

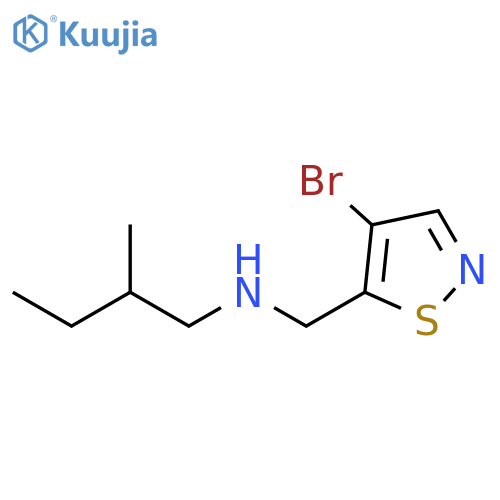

2137750-10-6 structure

商品名:5-Isothiazolemethanamine, 4-bromo-N-(2-methylbutyl)-

CAS番号:2137750-10-6

MF:C9H15BrN2S

メガワット:263.197799921036

CID:5279162

5-Isothiazolemethanamine, 4-bromo-N-(2-methylbutyl)- 化学的及び物理的性質

名前と識別子

-

- 5-Isothiazolemethanamine, 4-bromo-N-(2-methylbutyl)-

-

- インチ: 1S/C9H15BrN2S/c1-3-7(2)4-11-6-9-8(10)5-12-13-9/h5,7,11H,3-4,6H2,1-2H3

- InChIKey: FHDQKUCKGZVZGC-UHFFFAOYSA-N

- ほほえんだ: S1C(CNCC(C)CC)=C(Br)C=N1

5-Isothiazolemethanamine, 4-bromo-N-(2-methylbutyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-694576-10.0g |

[(4-bromo-1,2-thiazol-5-yl)methyl](2-methylbutyl)amine |

2137750-10-6 | 95.0% | 10.0g |

$3315.0 | 2025-03-12 | |

| Enamine | EN300-694576-0.5g |

[(4-bromo-1,2-thiazol-5-yl)methyl](2-methylbutyl)amine |

2137750-10-6 | 95.0% | 0.5g |

$739.0 | 2025-03-12 | |

| Enamine | EN300-694576-5.0g |

[(4-bromo-1,2-thiazol-5-yl)methyl](2-methylbutyl)amine |

2137750-10-6 | 95.0% | 5.0g |

$2235.0 | 2025-03-12 | |

| Enamine | EN300-694576-0.25g |

[(4-bromo-1,2-thiazol-5-yl)methyl](2-methylbutyl)amine |

2137750-10-6 | 95.0% | 0.25g |

$708.0 | 2025-03-12 | |

| Enamine | EN300-694576-2.5g |

[(4-bromo-1,2-thiazol-5-yl)methyl](2-methylbutyl)amine |

2137750-10-6 | 95.0% | 2.5g |

$1509.0 | 2025-03-12 | |

| Enamine | EN300-694576-0.1g |

[(4-bromo-1,2-thiazol-5-yl)methyl](2-methylbutyl)amine |

2137750-10-6 | 95.0% | 0.1g |

$678.0 | 2025-03-12 | |

| Enamine | EN300-694576-0.05g |

[(4-bromo-1,2-thiazol-5-yl)methyl](2-methylbutyl)amine |

2137750-10-6 | 95.0% | 0.05g |

$647.0 | 2025-03-12 | |

| Enamine | EN300-694576-1.0g |

[(4-bromo-1,2-thiazol-5-yl)methyl](2-methylbutyl)amine |

2137750-10-6 | 95.0% | 1.0g |

$770.0 | 2025-03-12 |

5-Isothiazolemethanamine, 4-bromo-N-(2-methylbutyl)- 関連文献

-

1. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757

-

Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983

-

Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476

-

Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140

2137750-10-6 (5-Isothiazolemethanamine, 4-bromo-N-(2-methylbutyl)-) 関連製品

- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)

- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)

- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)

- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)

- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)

- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)

- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)

- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)

- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)

- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬